molecular formula C11H9FN2O3S2 B5515352 4-{[(2-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide

4-{[(2-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide

Cat. No.: B5515352
M. Wt: 300.3 g/mol
InChI Key: MAMKJJIWZDVWKL-UHFFFAOYSA-N
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Description

4-{[(2-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C11H9FN2O3S2 and its molecular weight is 300.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.00386266 g/mol and the complexity rating of the compound is 438. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Activities

Research indicates that derivatives of sulfonamide, including compounds structurally related to 4-{[(2-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide, have been synthesized and evaluated for their antiproliferative activities against different cancer cell lines. For instance, pyrazole-sulfonamide derivatives have shown promising cell-selective effects against rat brain tumor cells (C6) and broad-spectrum antitumor activity (Samet Mert et al., 2014). Similarly, phenylaminosulfanyl-1,4-naphthoquinone derivatives exhibited potent cytotoxic activity against human cancer cell lines, including A549, HeLa, and MCF-7 (P. Ravichandiran et al., 2019).

Synthesis and Characterization of Polymers

Compounds with sulfonamide groups have been utilized in the synthesis of new polymeric materials. For instance, aromatic poly(sulfone sulfide amide imide)s have been developed, offering soluble and thermally stable polymers with potential applications in high-performance materials (S. Mehdipour‐Ataei et al., 2007). Another study demonstrated the preparation of novel polyimides derived from bis[4-(2-hydroxyethoxy)phenyl]sulfone, showing significant thermal stability and mechanical properties (D. Liaw et al., 1999).

Fluorescent Probes and Sensors

Sulfonamide derivatives have been explored for their potential in developing fluorescent probes for detecting various biological and chemical entities. A study highlighted the use of a water-soluble and thiol-specific fluorogenic reagent for the sensitive determination of proteins, demonstrating its utility in identifying altered proteins in tissues (C. Toriumi et al., 2003).

Inhibition of Carbonic Anhydrase Isoforms

Research has also focused on the synthesis of novel sulfonamide compounds for inhibiting carbonic anhydrase isoforms, which are important for various physiological processes. Compounds synthesized from 4-amino-N-(4-sulfamoylphenyl)benzamide have shown effective inhibition of carbonic anhydrase isoforms hCA I, II, and VII, revealing potential therapeutic applications (Ramazan Ulus et al., 2013).

Safety and Hazards

The safety data sheet for “2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

4-[(2-fluorophenyl)sulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O3S2/c12-8-3-1-2-4-9(8)14-19(16,17)7-5-10(11(13)15)18-6-7/h1-6,14H,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMKJJIWZDVWKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.